5beta-Androstan-17-one

Androgen Receptor Endocrinology Structure-Activity Relationship

5β-Androstan-17-one solves the problem of androgenic off-target activity inherent in 5α-isomers. Its 5β-configuration provides a non-androgenic scaffold for glucocorticoid receptor modulator synthesis and a distinct analytical standard for 5β-metabolite profiling. • Low androgenicity for selective SAR. • Unique retention time/MS spectra for precise GC/LC-MS quantification. • ≥98% HPLC purity, global shipping.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 1912-61-4
Cat. No. B157147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Androstan-17-one
CAS1912-61-4
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCCC1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyYJDYCULVYZDESB-USOAJAOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5β-Androstan-17-one Identity and Procurement


5β-Androstan-17-one (CAS 1912-61-4) is a C19 androstane steroid featuring a 5β-hydrogen configuration and a 17-ketone moiety. It is a fundamental 17-ketosteroid scaffold, structurally characterized by a trans-A/B ring junction, distinguishing it from its 5α-isomer [1]. The compound is a known metabolite and synthetic intermediate in steroid chemistry, serving as a critical reference standard and building block for the synthesis of bioactive steroids and analytical method development [2].

5β-Stereochemistry Scaffold: Distinct trans-A/B ring junction; non-androgenic reference core vs 5α-series.
17-Ketone Intermediate: Enables selective derivatization at position 3 for structure-activity studies.
Analytical Reference Standard: Supports GC-MS/LC-MS metabolite profiling and steroid identification workflows.

5β-Androstan-17-one: Why It Can't Be Substituted


The 5β-configuration of 5β-Androstan-17-one dictates a fundamentally different three-dimensional structure compared to its 5α-epimer, directly impacting its interaction with biological targets, its metabolic fate, and its utility as a synthetic intermediate. Class-level evidence demonstrates that 5β-androstanes are consistently and significantly less androgenic than Δ4- or 5α-compounds, regardless of additional substitutions, route of administration, or bioassay endpoint [1]. Furthermore, the absence of a 3-hydroxy group in 5β-Androstan-17-one creates a distinct hydrogen-bonding profile compared to its 3α- or 3β-hydroxy derivatives (e.g., etiocholanolone), affecting its chromatographic behavior and reactivity in derivatization protocols [2]. Therefore, assuming functional or analytical interchangeability between 5β-Androstan-17-one and its closest analogs introduces a high risk of experimental failure and invalid comparisons.

5β vs 5α
The 5β-androstane configuration shows substantially lower androgenic activity than 5α-epimers across bioassays; substitution may introduce unwanted androgenic receptor activation.
3-OH derivatives
Absence of a 3-hydroxy group alters hydrogen-bonding profile and chromatographic retention relative to etiocholanolone or androsterone, limiting direct analytical interchangeability.

5β-Androstan-17-one vs. Analogs: Comparative Evidence


Androgenic Potency: 5β- vs. 5α-Series

A class-level comparison across multiple bioassays demonstrates that the 5β-androstane configuration confers significantly reduced androgenic activity compared to 5α-androstane and Δ4-androstene compounds. This difference is invariant to the nature of substitutions at positions 3 or 17 [1].

Androgenic Activity
Class-level inference
5β-androstane core: invariably much less androgenic vs Δ4/5α compounds.
Class-level evidence supports reduced androgenic profile for 5β scaffold selection.
Across multiple bioassay models (comb, prostate, seminal vesicle, levator ani).
Androgen Receptor Endocrinology Structure-Activity Relationship

Pyrin Inflammasome Activation: 5β vs. 5α Stereoisomers

In a direct comparative study, 3β-hydroxy-5β-androstan-17-one (3β5β) and androsterone (3α-hydroxy-5α-androstan-17-one, 3α5α) were tested for their ability to activate the pyrin inflammasome. Both steroids were found to be essentially inactive, with EC50 values exceeding 1000 μM [1]. While this data pertains to 3-hydroxy derivatives, it provides a direct comparator for 5β vs. 5α stereochemistry at the 3-OH position.

Pyrin Inflammasome EC50
Head-to-head comparison
3β5β: EC50 > 1000 μM; 3α5α: EC50 > 1000 μM.
Both epimers show low pyrin inflammasome activation, supporting pathway study selection.
Cell-based assay context; direct comparison for 3-hydroxy epimers.
Immunology Inflammasome Neuroinflammation

Glucocorticoid Receptor Binding of 5β-Androstan-3,17-dione

5β-Androstan-3,17-dione, a direct metabolic precursor and structural analog of 5β-Androstan-17-one, has been shown to bind to the glucocorticoid receptor (GR) and prevent the binding of other steroid hormones such as cortisol or estradiol benzoate . While not a direct measurement for 5β-Androstan-17-one itself, this data provides strong class-level evidence for the GR-binding potential of the 5β-androstane-17-one scaffold.

GR Binding Potential
Class-level inference
5β-androstane-3,17-dione binds GR and antagonizes cortisol binding.
Class-level GR-binding context for 5β-androstane core; data to verify for 5β-androstan-17-one.
Source review; direct evidence on target compound not available.
Glucocorticoid Receptor Endocrinology Drug Discovery

Metabolic Excretion Profile: Doping Control Marker

5β-Androstan-17-one (referred to as ETIO) is a well-characterized urinary metabolite of testosterone, distinct from its 5α-epimer androsterone. In doping control, the ratio of androsterone to etiocholanolone is a key parameter, with specific thresholds (e.g., a ratio >4) used to detect testosterone abuse [1]. This demonstrates the unique and quantifiable metabolic processing of the 5β-steroid pathway.

Doping Control Marker
Class-level inference
Androsterone/etiocholanolone ratio >4 indicates exogenous testosterone administration.
Supports analytical method development for steroid metabolism and anti-doping research.
GC-MS urinary profiling context; ratio derived from distinct 5β/5α metabolic fate.
Doping Control Analytical Chemistry Metabolism

5β-Androstan-17-one Application Scenarios


Synthesis of Non-Androgenic Steroid Derivatives

Procure 5β-Androstan-17-one as a starting material for the synthesis of novel steroid derivatives where androgenic activity is a liability. The class-level evidence demonstrating the significantly reduced androgenic potency of the 5β-androstane core [1] makes it a superior choice over 5α-androstan-17-one for projects targeting glucocorticoid or other non-androgen receptors. Subsequent functionalization at the 3-position can further modulate receptor selectivity, as inferred from the GR-binding data for 5β-androstane-3,17-dione .

Analytical Standard for Steroid Metabolite Profiling

Utilize 5β-Androstan-17-one as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods quantifying urinary steroid metabolites. Its unique retention time and mass spectral properties, distinct from 5α-androstan-17-one, allow for accurate identification and quantification of etiocholanolone and related 5β-metabolites in complex biological matrices, which is essential for clinical endocrinology and anti-doping analyses [2].

Metabolic Pathway and Enzyme Assays

Employ 5β-Androstan-17-one as a substrate or product standard in studies of 5β-reductase, 3α-hydroxysteroid dehydrogenase, or 17β-hydroxysteroid dehydrogenase activity. The compound's distinct metabolic origin from the 5α-pathway allows for the specific interrogation of 5β-steroid metabolism, as demonstrated by its formation from testosterone and androstenedione in liver cytosol [3]. This is particularly relevant for understanding species-specific differences in steroid metabolism or for evaluating the impact of genetic polymorphisms on steroid clearance.

Scaffold for Non-Canonical Inflammatory Pathways

Source 5β-Androstan-17-one or its 3-hydroxy derivatives for structure-activity relationship (SAR) studies focused on the pyrin inflammasome or other non-genomic steroid targets. The direct comparative data showing low pyrin inflammasome activation (EC50 > 1000 μM) for both 5β and 5α epimers [4] suggests that the androstane core may be a neutral scaffold for exploring other inflammatory mechanisms, allowing researchers to attribute observed effects to specific substituents rather than the core structure.

Application
Selection Property
Validation Focus
Non-androgenic steroid synthesis
5β-configuration scaffold with low androgenic liability
Androgen receptor assay context; compare to 5α-series
Steroid metabolite profiling (GC/LC-MS)
Chromatographic resolution from 5α-epimer
Retention time and mass spectral specificity in biological matrices
Steroid metabolism enzyme assays
5β-stereochemistry substrate specificity
5β-reductase/HSD isoform activity context; metabolite identification
Inflammasome pathway SAR studies
Steroid core with low baseline inflammatory activity
Pyrin inflammasome assay context; attribute effects to substituents
Quote Request

Request a Quote for 5beta-Androstan-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.